molecular formula C20H20FN5O B2889987 (3-fluorophenyl)(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1396583-41-7

(3-fluorophenyl)(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2889987
CAS No.: 1396583-41-7
M. Wt: 365.412
InChI Key: QQEIDXINQVRPHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . It’s a complex molecule that contains several functional groups, including a fluorophenyl group, a pyrimidinyl group, and a piperazinyl group. The presence of these groups suggests that the compound could have a variety of biological activities .

Scientific Research Applications

Antitumor Activity

The compound has shown potential in antitumor activity. Novel pyrimidinyl pyrazole derivatives, which share structural similarities, have been synthesized and evaluated for cytotoxic activity against several tumor cell lines and in vivo antitumor activity. Specifically, compounds with a 3-fluorophenylpiperazinyl group exhibited potent cytotoxicity in vitro (Naito et al., 2005).

Imaging Dopamine D4 Receptors

The compound has been used in the synthesis of a candidate for imaging dopamine D4 receptors. It was synthesized via electrophilic fluorination with high specific radioactivity and tested in ex vivo studies in rats, demonstrating homogeneous distribution of radioactivity within the rat brain (Eskola et al., 2002).

5-HT1A Receptor Agonists

The compound is structurally related to a class of 5-HT1A receptor agonists, where the incorporation of a fluorine atom has led to enhanced and long-lasting agonist activity after oral administration. These derivatives have demonstrated potent 5-HT1A agonist activity in vitro and in vivo, with marked antidepressant potential (Vacher et al., 1999).

Formulation Development

A nonaqueous solution formulation was developed to improve in vivo exposure of a poorly water-soluble compound structurally similar to (3-fluorophenyl)(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone. This research is significant for increasing plasma concentrations in animal models and potentially in humans (Burton et al., 2012).

Metabolism and Pharmacokinetics

Studies on the metabolism, excretion, and pharmacokinetics of structurally similar compounds provide insight into their elimination and metabolic pathways in rats, dogs, and humans. This research is vital for understanding the safety and efficacy of these compounds in clinical settings (Sharma et al., 2012).

Biochemical Analysis

Biochemical Properties

The compound could potentially interact with various enzymes, proteins, and other biomolecules in the body. The nature of these interactions would depend on the specific functional groups present in the compound. For instance, the pyrimidinyl and piperazinyl groups could potentially form hydrogen bonds with biomolecules, influencing biochemical reactions .

Cellular Effects

The compound could potentially influence cell function in various ways. For example, it might impact cell signaling pathways, gene expression, and cellular metabolism. The specific effects would depend on the compound’s interactions with cellular biomolecules .

Molecular Mechanism

The molecular mechanism of action of the compound would depend on its specific biochemical interactions. It might bind to certain biomolecules, inhibiting or activating enzymes, and causing changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the compound could potentially change over time. Factors such as the compound’s stability, degradation, and long-term effects on cellular function would need to be considered .

Dosage Effects in Animal Models

The effects of the compound in animal models would likely vary with different dosages. At certain thresholds, the compound might exhibit toxic or adverse effects .

Metabolic Pathways

The compound could potentially be involved in various metabolic pathways, interacting with enzymes or cofactors. It might also influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of the compound within cells and tissues would depend on its biochemical properties. It might interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of the compound would depend on its specific properties. Any targeting signals or post-translational modifications could direct it to specific compartments or organelles .

Properties

IUPAC Name

(3-fluorophenyl)-[4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O/c1-15-22-18(24-7-2-3-8-24)14-19(23-15)25-9-11-26(12-10-25)20(27)16-5-4-6-17(21)13-16/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEIDXINQVRPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.